molecular formula C20H20N6O8 B12461084 N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide

N'~1~,N'~6~-bis[(2-nitrophenyl)carbonyl]hexanedihydrazide

Cat. No.: B12461084
M. Wt: 472.4 g/mol
InChI Key: UYSDTXYUKZUXNL-UHFFFAOYSA-N
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Description

N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes nitrobenzoyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE involves multiple steps, starting with the preparation of intermediate compounds such as 2-nitrobenzoyl chloride and 2-nitrophenylhydrazine. These intermediates undergo a series of reactions, including acylation and condensation, to form the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The reaction conditions vary depending on the desired transformation, with temperature and pressure being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, often participating in redox reactions or forming hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-NITROBENZOYL)-6-[(2-NITROPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.

Properties

Molecular Formula

C20H20N6O8

Molecular Weight

472.4 g/mol

IUPAC Name

1-N',6-N'-bis(2-nitrobenzoyl)hexanedihydrazide

InChI

InChI=1S/C20H20N6O8/c27-17(21-23-19(29)13-7-1-3-9-15(13)25(31)32)11-5-6-12-18(28)22-24-20(30)14-8-2-4-10-16(14)26(33)34/h1-4,7-10H,5-6,11-12H2,(H,21,27)(H,22,28)(H,23,29)(H,24,30)

InChI Key

UYSDTXYUKZUXNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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